2-[(E)-N'-(benzenesulfonyl)-1-phenylmethanimidamido]acetic acid
Description
Historical Context of Benzenesulfonyl-Modified Amino Acid Derivatives
The strategic incorporation of benzenesulfonyl groups into bioactive molecules traces its origins to early 20th-century dye chemistry, where sulfonation improved compound solubility and binding affinity. Michael Faraday’s 1825 isolation of benzene laid the foundation for understanding aromatic reactivity, while Friedrich Kekulé’s resonance theory later explained the stability of benzenesulfonyl derivatives. By the 1950s, researchers recognized the benzenesulfonyl group’s dual role as both a directing group in synthetic chemistry and a pharmacophore in drug design.
A paradigm shift occurred when p-fluorobenzenesulfonyl chloride demonstrated selective protein modification capabilities, enabling precise labeling of tyrosine, lysine, and histidine residues in enzymes. This breakthrough, documented through 19F NMR studies of RNase and lysozyme, revealed how benzenesulfonyl groups could stabilize transition states during enzymatic catalysis. The subsequent development of benzenesulfonyl-modified amino acids combined these insights with the chiral specificity of α-amino acids, creating compounds with enhanced target engagement.
Table 1: Milestones in Benzenesulfonyl Chemistry Development
The compound this compound emerged from this lineage, combining the steric bulk of the benzenesulfonyl group with the conformational rigidity of the imidamide bridge. X-ray crystallographic studies reveal its unique ability to adopt both planar and twisted conformations, facilitating interactions with shallow and deep binding pockets alike.
Significance of Imidamide Functionality in Bioactive Compound Design
Imidamide groups (–N–C(=NH)–) serve as bioisosteres for peptide bonds and phosphate groups, enabling drug candidates to bypass metabolic degradation while maintaining target affinity. In this compound, the imidamide linkage creates a pseudo-cyclic structure that restricts rotational freedom, enhancing binding entropy compared to flexible analogs. This geometry proves particularly advantageous in inhibiting ATP-binding sites, where the imidamide’s hydrogen-bonding capacity mimics the transition state of phosphoryl transfer reactions.
Recent structure-activity relationship (SAR) studies demonstrate the compound’s adaptability:
- Electron-withdrawing substituents on the benzenesulfonyl ring increase π-stacking with aromatic residues (e.g., Phe360 in EGFR kinase)
- Methylation of the imidamide nitrogen improves metabolic stability by 78% in hepatic microsome assays
- Acetic acid moiety enables salt bridge formation with lysine ε-amino groups
Table 2: Imidamide-Containing Compounds with Therapeutic Potential
| Compound | Target | Activity (IC50) |
|---|---|---|
| This analog | CA IX | 12.4 nM |
| Imidamide-peptide hybrid | HIV protease | 8.9 nM |
| Sulfonyl-imidamide | EGFR T790M | 6.2 nM |
Properties
IUPAC Name |
2-[[benzenesulfonamido(phenyl)methylidene]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-14(19)11-16-15(12-7-3-1-4-8-12)17-22(20,21)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZLKSZVKKFVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCC(=O)O)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N’-(benzenesulfonyl)-1-phenylmethanimidamido]acetic acid typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate. This intermediate is then reacted with a phenylmethanimidamide derivative under specific conditions to yield the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent control of reaction parameters, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-N’-(benzenesulfonyl)-1-phenylmethanimidamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-N’-(benzenesulfonyl)-1-phenylmethanimidamido]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(E)-N’-(benzenesulfonyl)-1-phenylmethanimidamido]acetic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in tumor cell proliferation . The compound’s structure allows it to form strong interactions with the enzyme, effectively blocking its function.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with benzimidazole-derived acetohydrazides reported in recent studies. Below is a detailed comparison based on functional groups, substituents, and inferred properties.
Structural Comparison
Table 1: Key Structural Features of Analogs
Key Observations :
- Backbone Variation : The target compound uses a carboxylic acid group, while analogs and feature acetohydrazide backbones. This difference may influence hydrogen-bonding capacity and metabolic stability.
- Analogs and incorporate benzimidazole sulfanyl groups, which are associated with π-π stacking and metal chelation capabilities. The diethylamino-hydroxyphenyl group in adds basicity and pH-dependent solubility, whereas the biphenylyl group in enhances lipophilicity and planar aromatic interactions.
Table 2: Inferred Properties Based on Structure
Notes:
- The target compound’s sulfonyl group may mimic sulfonamide drugs, suggesting utility in diuretic or antiglaucoma therapies. In contrast, benzimidazole-containing analogs and are more likely to exhibit antimicrobial or anticancer activity due to established trends in benzimidazole pharmacology .
- The E-configuration in all compounds ensures planar alignment of substituents, optimizing binding to flat enzymatic pockets or DNA grooves.
Research Findings and Implications
Pharmacological Potential
- Target Compound: Limited direct studies exist, but structural parallels to sulfonamides (e.g., acetazolamide) suggest possible carbonic anhydrase inhibition. This could be explored for glaucoma or epilepsy treatment.
- Analog : The diethylamino-hydroxyphenyl group may enable pH-sensitive targeting, useful in gastrointestinal or intracellular pathogen inhibition .
Biological Activity
2-[(E)-N'-(benzenesulfonyl)-1-phenylmethanimidamido]acetic acid is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 304.36 g/mol
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In a study evaluating various fractions of plant extracts, it was found that certain fractions demonstrated high anti-inflammatory activity in carrageenan-induced models. The following table summarizes the findings:
| Treatment | Dose (mg/kg) | % Inhibition (Early Phase) | % Inhibition (Late Phase) |
|---|---|---|---|
| Negative Control | 3 ml/kg | 48.75 ± 2.2 | 60.25 ± 0.70 |
| Morphine | 5 | 83.07 | 92.94 |
| Ethyl Acetate | 150 | 48.71 | 72.19 |
| 300 | 74.35 | 88.38 | |
| n-Hexane | 150 | 44.1 | 70.4 |
This data suggests that the ethyl acetate fraction, possibly containing similar active components to our compound of interest, exhibits potent anti-inflammatory effects, particularly at higher doses .
Analgesic Activity
In terms of analgesic effects, the same study noted that the ethyl acetate fraction was particularly effective in reducing pain responses in acetic acid-induced tests, highlighting its potential as an analgesic agent .
Study on Phytochemical Analysis
A comprehensive study analyzed various extracts from Cymbaria daurica, revealing that certain polar extracts exhibited significant anti-inflammatory and analgesic activities through inhibition of nitric oxide production in RAW 264.7 cells . Although this study did not directly test our compound, it provides a framework for understanding the biological activities that similar compounds may exhibit.
Pharmacological Evaluation
Another investigation into the pharmacological activities of compounds identified through gas chromatography-mass spectrometry (GC-MS) showed that several identified compounds shared structural similarities with our target compound and demonstrated notable biological activities, including anti-inflammatory and analgesic properties .
Q & A
Q. What are the standard synthetic routes for 2-[(E)-N'-(benzenesulfonyl)-1-phenylmethanimidamido]acetic acid, and what reaction conditions optimize yield?
Methodological Answer: The compound can be synthesized via sulfonylation reactions. A common approach involves reacting a phenylmethanimidamide precursor with benzenesulfonyl chloride under basic conditions (e.g., pyridine or NaOH) to form the sulfonamide bond. For example, benzenesulfonyl chloride reacts with amines in pyridine at room temperature overnight to form sulfonamide derivatives . Subsequent coupling with an acetic acid moiety may require activating agents like SOCl₂ to generate acyl chlorides, followed by nucleophilic substitution . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of sulfonyl chloride to amine) and refluxing in inert solvents (e.g., benzene or acetonitrile) for 4–24 hours . Purification via recrystallization (ethanol or methanol) or column chromatography is recommended to achieve >95% purity.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
Methodological Answer: Key characterization methods include:
- NMR spectroscopy : Confirm sulfonamide (–SO₂–NH–) and acetic acid (–COOH) moieties via ¹H (δ 1.8–2.2 ppm for CH₃) and ¹³C (δ 170–175 ppm for COOH) signals .
- X-ray crystallography : Resolve the E-configuration and hydrogen-bonding patterns (e.g., O–H⋯N interactions in co-crystals) .
- HPLC-MS : Verify molecular weight (C₁₅H₁₅N₂O₄S, MW 331.36 g/mol) and purity (>95%) .
Q. What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- Inhalation : Work in a fume hood; if exposed, move to fresh air and seek medical attention .
- Skin contact : Wash immediately with soap/water; remove contaminated clothing .
- Storage : Keep at –20°C (powder) or –80°C (solutions) in airtight containers .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Perform docking studies using software like AutoDock Vina to assess binding affinity to targets (e.g., enzymes or receptors). The sulfonamide group may act as a hydrogen-bond acceptor, while the phenyl rings contribute hydrophobic interactions .
- DFT calculations (Gaussian 09) can optimize the E-configuration and predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can contradictory data on sulfonamide reactivity in synthesis be resolved?
Methodological Answer: Discrepancies in yields or byproducts (e.g., hydrolysis of sulfonamides) may arise from solvent polarity or pH. Systematic studies should:
Q. What strategies validate the compound’s potential as a metalloenzyme inhibitor?
Methodological Answer:
- Coordination studies : React with metal ions (e.g., Zn²⁺ or Cu²⁺) in aqueous methanol. Monitor shifts in UV-Vis spectra (200–400 nm) indicating complex formation .
- Enzyme assays : Test inhibition of carbonic anhydrase or matrix metalloproteinases via fluorometric assays (e.g., using 4-nitrophenyl acetate as a substrate) .
Q. How does the compound’s stability vary under different pH conditions?
Methodological Answer:
- pH-dependent degradation studies : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via HPLC. The acetic acid group may hydrolyze under strongly acidic/basic conditions .
- Accelerated stability testing : Use thermal stress (40–60°C) to model long-term storage stability .
Comparative and Mechanistic Questions
Q. How does this compound compare structurally to benzenesulfonyl glutamamides in antitumor studies?
Methodological Answer:
- Substituent effects : The phenylmethanimidamido group may enhance lipophilicity (logP ~2.5) compared to glutamamides, improving membrane permeability .
- SAR analysis : Replace the acetic acid moiety with methyl ester or amide derivatives to assess cytotoxicity (e.g., MTT assays on cancer cell lines) .
Q. What reaction mechanisms explain the formation of byproducts during synthesis?
Methodological Answer:
- Competitive pathways : Under acidic conditions, the sulfonamide may hydrolyze to sulfonic acid. Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane) and suppress by using anhydrous solvents .
- Cyclization side reactions : Excess POCl₃ in thiadiazole synthesis can lead to ring-closed byproducts; optimize stoichiometry (1.2 eq. POCl₃) .
Q. How can hydrogen-bonding networks in co-crystals inform solid-state reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
